molecular formula C11H10BrN3O2 B2896289 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856025-31-4

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896289
CAS No.: 1856025-31-4
M. Wt: 296.124
InChI Key: PATYPXYDXSIDMN-UHFFFAOYSA-N
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Description

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring substituted with an amino group, a bromobenzyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

The uniqueness of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-amino-1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYPXYDXSIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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